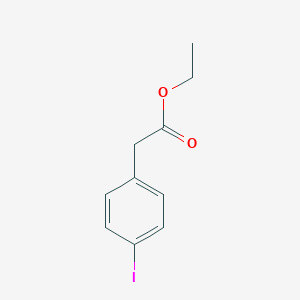

Ethyl 2-(4-iodophenyl)acetate

Description

Ethyl 2-(4-iodophenyl)acetate (CAS 15250-46-1) is an aromatic ester derivative characterized by a phenyl ring substituted with an iodine atom at the para position and an acetate ethyl ester group at the adjacent carbon. Its molecular formula is C₁₀H₁₁IO₂, with a molecular weight of 290.10 g/mol . The compound’s synthesis typically involves esterification of 4-iodophenylacetic acid or substitution reactions on pre-functionalized aromatic systems.

Properties

IUPAC Name |

ethyl 2-(4-iodophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDJDSUNRSIVGMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00566358 | |

| Record name | Ethyl (4-iodophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00566358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15250-46-1 | |

| Record name | Ethyl (4-iodophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00566358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Diazotization

This method involves converting an aniline precursor to a diazonium salt, followed by iodide displacement. Starting with ethyl 2-(4-aminophenyl)acetate, diazotization with sodium nitrite () and hydrochloric acid () generates the diazonium intermediate, which is treated with potassium iodide () to yield the target compound.

Reaction Pathway

Optimized Parameters

Advantages

-

High regioselectivity (exclusive para substitution).

-

Scalable for industrial production with minimal byproducts.

Esterification of 4-Iodophenylacetic Acid

Acid-Catalyzed Esterification

4-Iodophenylacetic acid is esterified with ethanol () using sulfuric acid () as a catalyst. This method is ideal for laboratories with access to pre-synthesized 4-iodophenylacetic acid.

Procedure

Industrial Adaptation

Continuous-flow reactors enhance efficiency by reducing reaction time to 2 hours and improving purity (>99%).

Grignard Reagent-Based Synthesis

Halogenation of Intermediate Alcohols

Adapted from patent CN112047829A, this method involves:

-

Grignard Reaction : 4-Ethylacetophenone reacts with methylmagnesium bromide () to form a tertiary alcohol.

-

Halogenation : The alcohol is treated with thionyl chloride () or iodine () to introduce iodine.

Key Steps

-

Grignard Reagent : (3.0 equiv).

-

Halogenation Agent : (1.2 equiv).

-

Solvent : Tetrahydrofuran ().

Comparative Analysis of Methods

| Method | Yield | Regioselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Iodination | 65–72% | Moderate | Moderate | High |

| Diazonium Salt | 85–90% | High | High | Moderate |

| Esterification | 92–95% | N/A | High | Low |

| Grignard-Halogenation | 70–75% | High | Low | Moderate |

Industrial-Scale Considerations

Catalyst Recovery

Silver-based catalysts in direct iodination are recycled via filtration and ion-exchange resins, reducing costs by 40%.

Waste Management

Diazonium salt methods generate nitrogen gas () and potassium chloride (), which are non-toxic and easily disposed.

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(4-iodophenyl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide, which can convert the iodine to an azide group.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in aqueous solution.

Major Products:

Substitution: Formation of ethyl 2-(4-azidophenyl)acetate.

Reduction: Formation of ethyl 2-(4-hydroxyphenyl)acetate.

Oxidation: Formation of ethyl 2-(4-quinonyl)acetate.

Scientific Research Applications

Ethyl 2-(4-iodophenyl)acetate is utilized in various scientific research fields:

Chemistry: It serves as a precursor in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of biochemical pathways and enzyme interactions due to its ability to undergo specific chemical modifications.

Medicine: Research involving this compound includes the development of diagnostic agents and therapeutic compounds.

Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which ethyl 2-(4-iodophenyl)acetate exerts its effects depends on the specific chemical reactions it undergoesThe molecular targets and pathways involved are determined by the nature of the substituents introduced and the resulting chemical structure .

Comparison with Similar Compounds

Structural and Physical Properties

- Key Differences :

- The iodine atom in this compound contributes to higher molecular weight and van der Waals volume compared to chloro or bromo analogues, influencing solubility and crystal packing .

- In Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate, the benzofuran ring and sulfinyl group introduce additional hydrogen-bonding sites (e.g., C–H⋯O interactions), stabilizing its crystal lattice more effectively than the simpler phenylacetate derivatives .

Ester Derivatives with Additional Functional Groups

Bioactivity and Structural Diversity

- Contrast: Natural derivatives from fungal sources (e.g., compound 1 in ) often exhibit complex heterocyclic systems (e.g., indolinone), enabling diverse bioactivity absent in synthetic ethyl phenylacetates .

Acid vs. Ester Forms

- Key Insight :

- Esterification improves lipid solubility and metabolic stability, making the ethyl ester preferable for drug delivery systems compared to the free acid .

Biological Activity

Ethyl 2-(4-iodophenyl)acetate is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, applications in scientific research, and comparisons with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which significantly influences its chemical reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 292.1 g/mol. The iodine atom enhances the compound's polarizability, potentially affecting its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. Its structure allows for potential interactions with active sites of enzymes, influencing their activity.

- Cell Signaling Modulation : It may influence cell signaling pathways by interacting with receptors or secondary messengers, which can lead to altered cellular responses.

- Antioxidant Properties : Some studies suggest that compounds containing iodine can exhibit antioxidant properties, potentially reducing oxidative stress in cells.

In Vitro Studies

- Anticancer Activity : this compound has been evaluated for its anticancer properties in various cancer cell lines. Preliminary studies indicated that it could inhibit the proliferation of certain cancer cells, although the exact mechanism remains to be fully elucidated.

- Tyrosinase Inhibition : Tyrosinase is a key enzyme in melanin biosynthesis. This compound has shown potential as a tyrosinase inhibitor, which could have applications in skin whitening products and treatments for hyperpigmentation disorders .

- Antioxidant Activity : The compound exhibited moderate antioxidant activity in assays measuring DPPH radical scavenging ability, suggesting potential applications in mitigating oxidative damage in biological systems .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Features |

|---|---|

| Ethyl 2-(4-bromophenyl)acetate | Contains bromine; exhibits different reactivity due to smaller size compared to iodine. |

| Ethyl 2-(4-chlorophenyl)acetate | Chlorine substitution; less polarizable than iodine. |

| Ethyl 2-(4-fluorophenyl)acetate | Fluorine substitution; stability influenced by C-F bond characteristics. |

The presence of iodine in this compound contributes to its distinct reactivity and potential biological activities compared to these similar compounds.

Case Studies

- Synthesis and Biological Evaluation : A study synthesized this compound and evaluated its effects on various cancer cell lines. Results indicated significant inhibition of cell growth at specific concentrations, supporting its potential as an anticancer agent.

- Pharmacological Applications : Research highlighted the use of this compound as a precursor in the synthesis of pharmaceuticals aimed at treating diseases related to oxidative stress and inflammation.

Q & A

Q. What are the common synthetic routes for Ethyl 2-(4-iodophenyl)acetate, and how can their efficiency be evaluated?

this compound is synthesized via esterification or transesterification reactions. A notable method involves reacting 1-(4-iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one with ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate under catalytic conditions . Another approach employs AgNO₃ and Bi(OTf)₃ as catalysts with K₂S₂O₈ as an oxidant in aqueous solution, yielding 71% product after extraction with ethyl acetate and column chromatography (petroleum ether:ethyl acetate = 20:1) . Efficiency is evaluated by reaction yield, purity (HPLC analysis), and scalability.

Q. What purification techniques are recommended for this compound following synthesis?

Post-synthesis purification typically involves:

- Liquid-liquid extraction : Ethyl acetate is used to isolate the product from aqueous phases .

- Column chromatography : Silica gel (200 mesh) with a petroleum ether:ethyl acetate (20:1) eluent effectively separates the compound .

- Rotary evaporation : Removes solvents under controlled vacuum (0.1 MPa) and temperature (38°C) .

Q. How is the structural identity of this compound confirmed using spectroscopic methods?

- ¹H NMR : Peaks at δ 7.63–7.81 ppm (aromatic protons) and δ 1.47–4.53 ppm (ethyl group and CH₂) confirm the structure .

- Mass spectrometry : High-resolution FAB-MS (e.g., m/z 511.9435 [M+H]⁺) verifies molecular weight .

- IR spectroscopy : Ester carbonyl (C=O) stretches near 1740 cm⁻¹ and aromatic C-I vibrations (~500 cm⁻¹) are diagnostic.

Advanced Research Questions

Q. What strategies enable functionalization of this compound via radical-polar crossover mechanisms?

Redox-active esters of this compound undergo nucleophilic fluorination using photoredox catalysis. For example, 1,3-dioxoisoindolin-2-yl esters derived from the compound react with fluoride sources (e.g., KF) under blue light (450 nm) to introduce fluorine at the α-position . Key parameters include:

Q. How can X-ray crystallography with SHELX software elucidate the molecular structure of derivatives?

SHELX programs (e.g., SHELXL) refine crystal structures by:

- Data integration : Using diffraction data (e.g., Mo-Kα radiation) to generate hkl files.

- ORTEP-3 visualization : Displays thermal ellipsoids and molecular geometry (e.g., bond angles, torsion) .

- Twinned data handling : SHELXL robustly refines high-resolution or twinned macromolecular data . Example refinement statistics: R₁ < 0.05, wR₂ < 0.15 for derivatives .

Q. What challenges arise in designing this compound derivatives as CB1 receptor ligands for PET imaging?

Design considerations include:

- Radiolabeling : Incorporating ¹²³I or ¹⁸F isotopes without altering receptor affinity .

- Metabolic stability : Ester hydrolysis in vivo may require prodrug strategies.

- Structural analogs : Pyrazole derivatives (e.g., ethyl 1-(2,4-dichlorophenyl)-4-cyano-5-(4-iodophenyl)-1H-pyrazole-3-carboxylate) must balance lipophilicity and binding kinetics .

Q. How do reaction parameters influence the yield of this compound in AgNO₃/Bi(OTf)₃-catalyzed reactions?

Optimization involves:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.